molecular formula C21H21N5O2 B14205751 9-(3-(1H-benzo[d][1,2,3]triazol-1-yl)-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one

9-(3-(1H-benzo[d][1,2,3]triazol-1-yl)-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one

Cat. No.: B14205751
M. Wt: 375.4 g/mol
InChI Key: LMAMKLHCRZKNQB-UHFFFAOYSA-N
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Description

This compound belongs to the pyridoindole class, characterized by a fused tricyclic core (pyridine and indole rings) with a 2-methyl substituent and a 3-(1H-benzotriazol-1-yl)-2-hydroxypropyl side chain.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

9-[3-(benzotriazol-1-yl)-2-hydroxypropyl]-2-methyl-3,4-dihydropyrido[3,4-b]indol-1-one

InChI

InChI=1S/C21H21N5O2/c1-24-11-10-16-15-6-2-4-8-18(15)25(20(16)21(24)28)12-14(27)13-26-19-9-5-3-7-17(19)22-23-26/h2-9,14,27H,10-13H2,1H3

InChI Key

LMAMKLHCRZKNQB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1=O)N(C3=CC=CC=C23)CC(CN4C5=CC=CC=C5N=N4)O

Origin of Product

United States

Preparation Methods

Pictet-Spengler Cyclization

The tetrahydro-pyridoindole scaffold is constructed through a Pictet-Spengler reaction between tryptophan derivatives and aldehydes. For example, D-tryptophan methyl ester reacts with 4-(prop-2-yn-1-yloxy)benzaldehyde under acidic conditions (trifluoroacetic acid, reflux) to yield the cyclized product. This method ensures stereochemical control, critical for biological activity.

Mechanistic Insights :
The reaction proceeds via imine formation, followed by cyclization to generate the tetrahydro-β-carboline framework. Substituents at the 2-position (e.g., methyl groups) are introduced via alkylation post-cyclization.

Functionalization of the Side Chain

Synthesis of 3-(1H-Benzo[d]triazol-1-yl)-2-hydroxypropyl Group

The side chain is synthesized through a two-step epoxide ring-opening strategy :

  • Epoxidation : Allyl alcohol derivatives are treated with meta-chloroperbenzoic acid (mCPBA) to form the corresponding epoxide.
  • Nucleophilic Attack : The epoxide reacts with 1H-benzo[d]triazole in the presence of a Lewis acid (e.g., BF₃·Et₂O) to yield the 2-hydroxypropyl-triazole adduct.

Optimization Notes :

  • Solvent Selection : Toluene or dichloromethane enhances regioselectivity during epoxide opening.
  • Temperature Control : Reactions conducted at 0–5°C minimize side product formation.

Coupling Strategies for Core and Side Chain

Alkylation of the Pyridoindole Nitrogen

The pyridoindole core’s secondary nitrogen undergoes alkylation with the side chain’s bromo- or tosylate-activated derivative. For instance, treatment of the core with 3-(1H-benzo[d]triazol-1-yl)-2-hydroxypropyl bromide in the presence of triethylamine (base) and acetonitrile (solvent) affords the coupled product.

Reaction Conditions :

  • Base : Triethylamine or potassium carbonate.
  • Temperature : 60–80°C for 12–24 hours.
  • Yield : 45–65% after purification via silica gel chromatography.

Alternative Synthetic Routes

Click Chemistry for Triazole Installation

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers a modular approach to introduce the triazole moiety. The pyridoindole core is functionalized with a propargyl group, which reacts with 1H-benzo[d]triazol-1-yl azide under Cu(I) catalysis to form the triazole linkage.

Advantages :

  • High regioselectivity and mild reaction conditions (room temperature, aqueous/organic solvent mixtures).
  • Compatibility with sensitive functional groups (e.g., hydroxyls).

Purification and Characterization

Chromatographic Techniques

Crude products are purified using flash column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 columns, acetonitrile/water mobile phases).

Spectroscopic Validation

  • ¹H NMR : Key signals include the indole NH (δ 10.2–10.8 ppm), triazole protons (δ 7.5–8.1 ppm), and hydroxypropyl methylene groups (δ 3.2–4.0 ppm).
  • HRMS : Molecular ion peaks align with the empirical formula C21H21N5O2 (calculated [M+H]⁺: 377.43).

Scalability and Industrial Considerations

Process Optimization

  • Catalyst Recycling : Immobilized Cu catalysts reduce costs in click chemistry routes.
  • Solvent Recovery : Toluene and methanol are distilled and reused to minimize waste.

Regulatory Compliance

  • Impurity Profiling : HPLC-MS identifies and quantifies byproducts (e.g., over-alkylated derivatives).
  • Stability Studies : The compound degrades under acidic conditions (pH < 3), necessitating pH-controlled formulations.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential biological activities, including antibacterial, antimalarial, and antiviral properties .

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Industry

In the industrial sector, the compound can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 9-(3-(1H-benzo[d][1,2,3]triazol-1-yl)-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets. For example, it can inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function in patients with Alzheimer’s disease .

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structurally related compounds and their distinguishing attributes:

Compound Name/ID Core Structure Key Substituents Biological Activity (IC₅₀) Reference
Target Compound Pyrido[3,4-b]indol-1-one 2-Methyl; 3-(benzotriazol-1-yl)-2-hydroxypropyl Not reported
1,3,4-Thiadiazole derivative 9b 1,3,4-Thiadiazole 5-Methyl-1-phenyl-triazole; phenyl group 2.94 µM (HepG2)
Thiazole derivative 12a Thiazole Diazenyl; 4-substituted aryl 1.19 µM (HepG2); 3.4 µM (MCF-7)
Compound 33 Pyrido[4,3-b]indole 5-(Trifluoromethyl)-1H-pyrazole Not reported (GP1 receptor activity)
PubChem CID (unspecified) Pyrido[3,4-b]indol-1-one 6-Methoxy; 3-(4-phenylpiperazinyl)propyl Antipsychotic potential
9-Methyl-2,3,4,9-tetrahydro derivative Pyrido[3,4-b]indol-1-one 9-Methyl; 6-methoxy Historical synthesis reference

Activity and Structure-Activity Relationships (SAR)

  • Benzotriazole vs. Triazole/Thiadiazole Moieties : The target compound’s benzotriazole group may enhance DNA intercalation or kinase inhibition compared to simpler triazole derivatives (e.g., 9b ), which rely on phenyl and methyl groups for activity .
  • Methoxy and Piperazinyl Groups : The PubChem derivative with a 6-methoxy and piperazinylpropyl chain suggests central nervous system (CNS) targeting, diverging from the antitumor focus of thiadiazole/thiazole analogs .

Research Findings and Limitations

Antitumor Potential

  • 9b and 12a demonstrate potent activity against HepG2 and MCF-7 cells, suggesting that the target compound’s benzotriazole-pyridoindole hybrid could exhibit comparable or superior efficacy .
  • The absence of IC₅₀ data for the target compound underscores the need for in vitro screening.

Methodological Considerations

  • Computational similarity assessments (e.g., Tanimoto coefficients) are critical for virtual screening but may overlook subtle stereoelectronic effects introduced by the benzotriazole group .
  • X-ray crystallography (using SHELXL ) could resolve conformational details to guide SAR optimization.

Biological Activity

The compound 9-(3-(1H-benzo[d][1,2,3]triazol-1-yl)-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one is a novel derivative that combines the structural features of benzo[d][1,2,3]triazole and pyridoindole frameworks. This article focuses on its biological activity, particularly its potential anticancer properties and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the benzo[d][1,2,3]triazole moiety is crucial for enhancing biological activity. Recent studies have reported various synthetic routes that yield high purity and yield of the target compound.

Anticancer Properties

Recent research has indicated that compounds containing the benzo[d][1,2,3]triazole structure exhibit significant anticancer activity. For instance:

  • Antiproliferative Activity : A study demonstrated that derivatives of benzo[d][1,2,3]triazole showed IC50 values ranging from 1.2 to 2.4 nM against human cancer cell lines (e.g., MCF-7 breast cancer cells), comparable to doxorubicin, a standard chemotherapeutic agent .
  • Mechanism of Action : The benzo[d][1,2,3]triazole derivatives have been identified as potential histone deacetylase (HDAC) inhibitors with IC50 values around 9.4 μM . This inhibition can lead to altered gene expression and apoptosis in cancer cells.

Antimicrobial Activity

In addition to anticancer properties, the compound exhibits promising antimicrobial effects:

  • In vitro Studies : Compounds similar to this one have shown significant antibacterial activity against both gram-positive and gram-negative bacteria with Minimum Inhibition Concentration (MIC) values of 4–16 μg/mL . This suggests potential applications in treating infections caused by resistant strains.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Study on Cancer Cell Lines : A series of benzo[d][1,2,3]triazole derivatives were tested against various cancer cell lines including K562 (human leukemia) and L1210 (murine leukemia). The results indicated a strong correlation between structure and activity .
  • HDAC Inhibition : A detailed docking study showed how these compounds bind to HDAC enzymes, providing insights into their mechanism of action at the molecular level .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Structural FeatureImpact on Activity
Benzo[d][1,2,3]triazole ringEnhances binding affinity to biological targets
Hydroxypropyl groupIncreases solubility and bioavailability
Tetrahydropyridoindole coreContributes to overall stability and potency

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